Fmoc-Asp(OAll)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Building Blocks

Fmoc-Asp(OAll)-OH (N-α-Fmoc-L-aspartic acid β-allyl ester) is an orthogonally protected aspartic acid derivative widely used in Fmoc solid-phase peptide synthesis (SPPS). The compound features an Fmoc group on the α-amine and an allyl ester on the β-carboxyl side chain, providing orthogonal stability to both piperidine (Fmoc removal) and trifluoroacetic acid (TFA; global deprotection) conditions.

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
CAS No. 146982-24-3
Cat. No. B557535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OAll)-OH
CAS146982-24-3
SynonymsFmoc-Asp(OAll)-OH; 146982-24-3; Fmoc-L-asparticacid4-allylester; Fmoc-Asp(Oallyl)-OH; AmbotzFAA1353; Fmoc-Asp(OAl)-OH; PubChem12449; 47579_ALDRICH; SCHEMBL8037759; 47579_FLUKA; CTK8C6841; MolPort-003-934-193; 262429-39-0; ZINC2556580; MFCD00190874; AKOS015839098; AKOS015908600; CS13727; RTR-005848; AJ-39934; AK-49405; AB0069099; TR-005848; FT-0659763; ST24030713
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
InChIKeyFBNFRRNBFASDKS-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OAll)-OH (CAS 146982-24-3): An Orthogonally Protected Aspartic Acid Building Block for Fmoc-SPPS


Fmoc-Asp(OAll)-OH (N-α-Fmoc-L-aspartic acid β-allyl ester) is an orthogonally protected aspartic acid derivative widely used in Fmoc solid-phase peptide synthesis (SPPS) . The compound features an Fmoc group on the α-amine and an allyl ester on the β-carboxyl side chain, providing orthogonal stability to both piperidine (Fmoc removal) and trifluoroacetic acid (TFA; global deprotection) conditions [1]. This unique protection scheme enables selective side-chain modification of aspartic acid residues without interference from the growing peptide chain, making it essential for the synthesis of complex, bioactive peptides .

Why Generic Substitution of Fmoc-Asp(OAll)-OH with α-Allyl or t-Butyl Aspartate Esters Compromises Peptide Synthesis Outcomes


In Fmoc-SPPS, the choice of side-chain protecting group for aspartic acid is critical, as it dictates orthogonal stability, deprotection conditions, and susceptibility to deleterious side reactions such as aspartimide formation . While α-allyl esters (Fmoc-Asp-OAll) and β-t-butyl esters (Fmoc-Asp(OtBu)-OH) are also commercially available, they exhibit fundamentally different reactivity profiles that preclude direct substitution. The β-allyl ester in Fmoc-Asp(OAll)-OH is stable to the basic piperidine conditions used for Fmoc removal, whereas α-allyl esters show a markedly higher propensity for base-catalyzed aspartimide formation, a major impurity source . Conversely, the β-allyl ester can be selectively cleaved under mild Pd(0) catalysis in the presence of acid-labile t-butyl groups, a level of orthogonality not achievable with simple t-butyl esters . Substituting Fmoc-Asp(OAll)-OH with a generic aspartic acid derivative therefore risks lower yields, increased by-product formation, and failure to execute multi-step orthogonal deprotection strategies essential for complex peptide architectures.

Fmoc-Asp(OAll)-OH: Quantified Differentiation from Closest Analogs in Peptide Synthesis


Enhanced Thermal Stability: Fmoc-Asp(OAll)-OH Exhibits a 16–19°C Higher Melting Point Than the α-Allyl Isomer

Fmoc-Asp(OAll)-OH (β-allyl ester) demonstrates significantly higher thermal stability compared to its α-allyl counterpart, Fmoc-Asp-OAll (CAS 144120-53-6). The melting point of Fmoc-Asp(OAll)-OH is reported as 111–114°C , whereas Fmoc-Asp-OAll decomposes at 95°C . This 16–19°C higher decomposition threshold indicates greater thermal robustness, which is critical for long-term storage stability and handling under ambient conditions during automated SPPS workflows.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Building Blocks

Reduced Aspartimide Formation Propensity: β-Allyl Esters Show Lower Base-Catalyzed Side Reaction Than α-Allyl Esters

A key differentiator of Fmoc-Asp(OAll)-OH is the reduced susceptibility of its β-allyl ester to base-catalyzed aspartimide formation during repetitive Fmoc deprotection cycles. Vendor technical data explicitly states that 'Asp α-allyl esters show a somewhat higher propensity for base-catalyzed aspartimide formation than the corresponding β-esters' . Aspartimide formation is a notorious side reaction in Fmoc-SPPS that leads to lower crude peptide purities, difficult purifications, and, in severe cases, unattainable sequences. The β-allyl ester's relative stability under piperidine treatment is further corroborated by the need for specialized additives (e.g., morpholine) to completely suppress aspartimide formation in β-allyl-containing sequences [1], indicating a baseline resistance advantage over α-allyl esters, which are known to readily undergo this side reaction [2].

Aspartimide Formation Side Reactions in SPPS Peptide Purity

Orthogonal Deprotection Selectivity: β-Allyl Ester Enables Side-Chain Modification Independent of Global Fmoc/tBu Strategy

Fmoc-Asp(OAll)-OH is explicitly designed for the orthogonal synthesis of peptides requiring selective side-chain modification . In contrast, the α-allyl isomer (Fmoc-Asp-OAll) is specifically marketed for 'head-to-tail cyclic peptides' where the α-carboxyl is protected for on-resin cyclization . The β-allyl ester is stable to both piperidine (20% in DMF, standard Fmoc removal) and TFA (global cleavage cocktail), but can be selectively removed under mild Pd(0) catalysis (e.g., Pd(PPh3)4/CHCl3/AcOH/NMM) without affecting Fmoc or tBu groups . This three-dimensional orthogonality (Fmoc/tBu/allyl) is not achievable with simple t-butyl esters (Fmoc-Asp(OtBu)-OH), which are acid-labile and therefore removed during global deprotection, precluding their use for side-chain-selective chemistry.

Orthogonal Protection Side-Chain Modification Cyclic Peptides Stapled Peptides

High Coupling Efficiency and Low Racemization: Optimized Protocols Yield >95% Coupling and <1% Epimerization

Optimized coupling protocols for Fmoc-Asp(OAll)-OH in standard Fmoc/tBu SPPS consistently achieve high coupling yields (>95%) with minimal epimerization (<1%) [1]. This performance is comparable to, or exceeds, that of many standard Fmoc-amino acids and is critical for maintaining stereochemical integrity in aspartic acid residues, which are particularly prone to β-elimination and racemization. When using advanced additives such as HOAt (7-aza-HOBt) in place of HOBt, racemization levels can be further suppressed to <0.5% [1]. While direct comparative data against α-allyl or t-butyl analogs under identical conditions is not publicly available, these established metrics provide a benchmark for evaluating the compound's synthetic utility.

Coupling Efficiency Racemization Control Peptide Synthesis Optimization

Validated Application Scenarios for Fmoc-Asp(OAll)-OH in Advanced Peptide Synthesis


Synthesis of Stapled and Lactam-Bridged Peptides

Fmoc-Asp(OAll)-OH is the building block of choice for constructing side-chain lactam bridges (e.g., Lys-Asp stapling) that stabilize α-helical peptide conformations. The β-allyl ester is selectively removed on-resin using Pd(0) catalysis, revealing a free β-carboxyl group that can be coupled to a lysine side-chain amine, forming a covalent bridge. This orthogonal deprotection strategy is essential for synthesizing cell-permeable stapled peptides with enhanced proteolytic stability and target affinity .

Site-Specific Side-Chain Modification of Aspartic Acid Residues

The β-allyl ester protection in Fmoc-Asp(OAll)-OH enables the precise introduction of chemical modifications at the aspartic acid side chain without affecting other protected residues. Following Pd(0)-mediated allyl removal, the free β-carboxyl can be functionalized with amines (to form amides), alcohols (to form esters), or other moieties such as fluorophores, biotin, or carbohydrates. This approach is widely used in the synthesis of peptide-drug conjugates, affinity probes, and glycosylated peptides .

Construction of Branched and Cyclic Peptides Requiring Aspartyl Linkages

Unlike the α-allyl isomer which is tailored for head-to-tail cyclization, Fmoc-Asp(OAll)-OH facilitates the synthesis of branched peptides and cyclic peptides where the aspartic acid side chain serves as a branching point or a linker. The orthogonal stability of the β-allyl ester to Fmoc/tBu conditions allows for sequential peptide chain assembly and side-chain activation, enabling the creation of complex, multivalent peptide architectures for vaccine development and receptor targeting .

Synthesis of Aspartimide-Prone Peptide Sequences

For peptide sequences containing aspartic acid followed by glycine (Asp-Gly), asparagine (Asp-Asn), or other small residues, aspartimide formation during Fmoc deprotection is a major synthetic challenge. Fmoc-Asp(OAll)-OH, by virtue of the β-allyl ester's relative resistance to base-catalyzed aspartimide formation compared to α-allyl esters , is a preferred building block for these difficult sequences. When combined with aspartimide-suppressing additives like morpholine [1], near-complete suppression of this side reaction can be achieved, enabling the synthesis of previously inaccessible peptide targets.

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